molecular formula C35H38O B11969245 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone CAS No. 859056-00-1

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone

Cat. No.: B11969245
CAS No.: 859056-00-1
M. Wt: 474.7 g/mol
InChI Key: OZVXWSBZEUEGCM-UHFFFAOYSA-N
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Description

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone is an organic compound with a complex structure that includes multiple aromatic rings and a central acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives with acetone, followed by further functionalization to introduce the 4-methylphenylpropyl groups. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings can participate in π-π interactions, while the acetone moiety can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone with similar aromatic structures but different functional groups.

    1,3-Bis(4-methylphenyl)-2-propen-1-one: Another compound with similar aromatic rings but different connectivity and functional groups.

Uniqueness

1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone is unique due to its specific arrangement of aromatic rings and the presence of the 4-methylphenylpropyl groups

Properties

CAS No.

859056-00-1

Molecular Formula

C35H38O

Molecular Weight

474.7 g/mol

IUPAC Name

1,3-bis[4-[3-(4-methylphenyl)propyl]phenyl]propan-2-one

InChI

InChI=1S/C35H38O/c1-27-9-13-29(14-10-27)5-3-7-31-17-21-33(22-18-31)25-35(36)26-34-23-19-32(20-24-34)8-4-6-30-15-11-28(2)12-16-30/h9-24H,3-8,25-26H2,1-2H3

InChI Key

OZVXWSBZEUEGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCC2=CC=C(C=C2)CC(=O)CC3=CC=C(C=C3)CCCC4=CC=C(C=C4)C

Origin of Product

United States

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